(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives with multiple functional groups. The parent structure consists of a pyridine ring system bearing three distinct substituents positioned at specific carbon atoms within the heterocyclic framework. The systematic name "this compound" reflects the precise positioning of each functional group according to International Union of Pure and Applied Chemistry numbering conventions for pyridine systems.

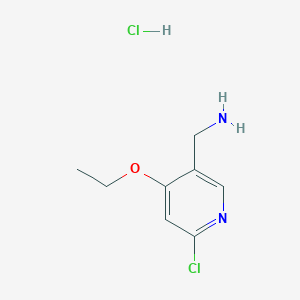

The structural representation reveals a pyridine ring with chlorine substitution at the 6-position, an ethoxy group (-OCH₂CH₃) attached at the 4-position, and a methanamine substituent (-CH₂NH₂) located at the 3-position. The hydrochloride salt formation occurs through protonation of the amine nitrogen, creating an ionic compound with enhanced aqueous solubility characteristics. The canonical Simplified Molecular Input Line Entry System representation for this compound is documented as "CCOC1=CC(=NC=C1CN)Cl.Cl", which provides a standardized textual description of the molecular connectivity and salt formation.

The International Chemical Identifier Key for this compound is recorded as "BOZPXGGMIXRHET-UHFFFAOYSA-N", serving as a unique digital fingerprint for database identification and cross-referencing purposes. This structural arrangement creates a molecule with distinct electronic properties influenced by the electron-withdrawing chlorine atom, the electron-donating ethoxy group, and the basic amine functionality, resulting in a compound with unique reactivity patterns and potential biological activity profiles.

Chemical Abstracts Service Registry Number and Synonyms

The compound is officially registered under Chemical Abstracts Service number 1432754-50-1, which serves as the definitive identifier for this specific chemical entity within global chemical databases and regulatory frameworks. This registry number ensures unambiguous identification across different naming systems and international boundaries, facilitating accurate communication within the scientific and commercial communities.

The compound is recognized under several synonymous designations that reflect different nomenclature approaches and institutional preferences. The primary alternative designation "this compound" represents the capitalized version commonly employed in industrial and commercial contexts. Additional registry information includes the Molecular Design Limited number MFCD24447568, which provides another layer of identification within specialized chemical databases.

The systematic cataloging of this compound extends to various international chemical repositories, where it may appear under abbreviated or modified names depending on specific database conventions. The consistency of the Chemical Abstracts Service registry number across multiple sources confirms the standardized identification of this specific molecular entity, distinguishing it from related compounds that may differ in substitution patterns or salt forms.

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C₈H₁₂Cl₂N₂O, reflecting the complete ionic composition including both the organic cation and the chloride anion. This formula encompasses eight carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, providing a comprehensive elemental composition that accounts for both the pyridine-based organic component and the associated hydrochloric acid moiety.

The molecular weight calculations consistently report a value of 223.10 grams per mole, representing the combined mass of all constituent atoms within the salt structure. This molecular weight reflects the substantial contribution of the two chlorine atoms, which together account for approximately 31.7% of the total molecular mass, significantly influencing the compound's physical and chemical properties.

Table 1: Molecular Composition Analysis

| Component | Number of Atoms | Atomic Mass Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|

| Carbon | 8 | 96.08 | 43.1% |

| Hydrogen | 12 | 12.10 | 5.4% |

| Chlorine | 2 | 70.90 | 31.8% |

| Nitrogen | 2 | 28.02 | 12.6% |

| Oxygen | 1 | 16.00 | 7.2% |

| Total | 25 | 223.10 | 100.0% |

The structural complexity arising from this molecular composition creates a compound with distinct physicochemical characteristics that differentiate it from simpler pyridine derivatives. The presence of multiple heteroatoms and functional groups within a relatively compact molecular framework contributes to its potential utility as a pharmaceutical intermediate, where such structural diversity often correlates with enhanced biological activity and selectivity profiles.

Properties

IUPAC Name |

(6-chloro-4-ethoxypyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O.ClH/c1-2-12-7-3-8(9)11-5-6(7)4-10;/h3,5H,2,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPXGGMIXRHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

Chloropyridine Derivative Synthesis : The 6-chloro substitution is often introduced via chlorination of pyridine precursors or by using commercially available 6-chloropyridine derivatives. For example, methods involving chlorination of hydroxypyridines using reagents like POCl3 or triphosgene have been reported.

Ethoxylation at the 4-Position : The 4-ethoxy substituent is introduced through nucleophilic substitution reactions where a 4-hydroxypyridine or 4-halopyridine intermediate is reacted with ethanol or ethoxide sources under basic conditions. This step often uses sodium ethoxide or potassium carbonate in polar aprotic solvents to promote ether formation.

Introduction of the Methanamine Group at the 3-Position

Nucleophilic Substitution with Pyridin-3-ylmethanamine : One common approach involves reacting a 3-halopyridine intermediate (e.g., 3-chloropyridine derivative) with methanamine or its derivatives. The nucleophilic amine displaces the halogen at the 3-position under controlled conditions, often in the presence of a base to neutralize the generated acid.

Reductive Amination : Alternatively, reductive amination of a 3-formylpyridine intermediate with ammonia or methylamine followed by reduction can yield the methanamine substituent. This method requires careful control of reaction conditions to avoid over-reduction or side reactions.

Formation of Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal hydrogen chloride solutions. This step improves compound stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Purification

Purification is typically achieved by recrystallization from suitable solvents or by chromatographic methods such as silica gel column chromatography or preparative HPLC if required for high purity.

Research Findings and Optimization

Use of Triphosgene over POCl3 : Triphosgene is favored due to lower toxicity and easier handling while maintaining high yields in chlorination steps.

Solvent Effects : Polar aprotic solvents like DMF, DMSO, or mixtures with water enhance nucleophilic substitution efficiency.

Temperature Control : Moderate temperatures (40–60 °C) optimize substitution reactions, minimizing side products.

Purity and Yield : Reported yields for key steps range from 65% to 85%, with overall yields depending on purification methods and reaction scale.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Chlorination | Triphosgene, N,N-diethylaniline | Safer, high yield | Requires controlled reflux |

| Ethoxylation | Sodium ethoxide, ethanol, DMF | Efficient ether formation | Sensitive to moisture |

| Amination (Nucleophilic Sub.) | Methanamine, base, DMF | Direct substitution | Possible competing side reactions |

| Hydrochloride Salt Formation | HCl in ethanol or ether | Improves stability and purity | Requires careful crystallization |

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development

One of the primary applications of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride is in drug discovery and development. The compound has shown promise as a building block for synthesizing novel pharmaceuticals. For instance, derivatives of pyridine compounds are often explored for their potential as inhibitors in various biological pathways, including those related to cancer and infectious diseases .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that modifications to the pyridine structure can lead to enhanced activity against various bacterial strains, making it a candidate for developing new antibiotics .

Biological Studies

Enzyme Interaction Studies

The compound is utilized in biological research to investigate its interactions with specific enzymes. Understanding these interactions is crucial for elucidating metabolic pathways and developing enzyme inhibitors that can serve as therapeutic agents.

In Vivo Studies

Preclinical studies have employed this compound to assess its pharmacokinetics and bioavailability in animal models. These studies are essential for determining the compound's efficacy and safety profile before advancing to clinical trials .

Material Science

Synthesis of Functional Materials

In material science, this compound is used as a precursor for synthesizing functional materials. Its chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics such as thermal stability and chemical resistance .

Case Studies

Mechanism of Action

The mechanism of action of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Ring Variants

Thiazole-Based Analogs

- Examples: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0) [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate (CAS: 690632-12-3)

- Key Differences: Core Structure: Thiazole ring (containing sulfur and nitrogen) vs. pyridine ring (nitrogen only). Molecular Weight: Higher (261.17–279.18 g/mol) due to the sulfur atom and additional substituents . Synthetic Routes: Thiazole synthesis often involves Hantzsch-type reactions, differing from pyridine-based methods .

Benzene-Based Analogs

- Examples: (4-Ethoxyphenyl)methanamine hydrochloride (Compound 3d in ) (4-Fluoro-3-nitrophenyl)methanamine hydrochloride (CAS: Not specified; C₇H₈ClFN₂O₂, 206.60 g/mol) .

- Key Differences :

- Core Structure : Benzene ring vs. pyridine.

- Electronic Effects : Ethoxy and nitro groups on benzene alter electron distribution compared to pyridine’s inherent aromatic nitrogen.

- Applications : Benzene derivatives are common in agrochemicals, while pyridines are favored in CNS drug design due to improved metabolic stability .

Heterocyclic Variants

Pyrimidine Derivatives

- Example: 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: Not specified)

- Key Differences: Core Structure: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Pharmacology: Pyrimidines are prevalent in antiviral and anticancer agents, suggesting divergent applications compared to pyridine derivatives .

Substituent Position and Functional Group Variations

Chloro vs. Fluoro/Nitro Substitutions

- Example : (4-Fluoro-3-nitrophenyl)methanamine hydrochloride :

- Functional Groups : Fluorine (electron-withdrawing) and nitro (strongly electron-withdrawing) vs. chloro and ethoxy in the target compound.

- Reactivity : Nitro groups may reduce metabolic stability but enhance binding affinity in certain targets.

Ethoxy vs. Methoxy Substitutions

- Synthetic Yield: Higher yield (84%) compared to p-tolyl analogs (75%), suggesting substituent-dependent reaction efficiency .

Physicochemical and Pharmacological Comparison

Biological Activity

(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride is a synthetic compound recognized for its potential applications in medicinal chemistry and biological research. With the molecular formula C8H12ClN2O·HCl, this compound features a chloro-substituted pyridine ring and an ethoxy group, which contribute to its unique biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 6-chloro-4-ethoxypyridine with methanamine in the presence of hydrochloric acid. This reaction is performed under controlled conditions to ensure high purity and yield. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are critical for its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors and enzymes, influencing various cellular pathways. The precise mechanisms depend on the context of its application, whether in cancer research, antimicrobial studies, or other therapeutic areas .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, pyridine derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cells. Notably, certain derivatives induced apoptosis in cancer cells by activating caspases, leading to programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that pyridine-based compounds exhibit varying degrees of antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against specific microbial strains, making it a candidate for further exploration in drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (6-Chloro-4-methoxypyridin-3-yl)methanamine | Moderate anticancer properties | Methoxy group may alter pharmacokinetics |

| (6-Chloro-pyridin-3-yl)methanol | Low cytotoxicity | Simpler structure may limit biological activity |

| (6-Chloro-pyridin-3-yloxy)acetic acid | Antimicrobial activity | Carboxylic acid enhances solubility |

This table illustrates that while other compounds share structural similarities, the presence of an ethoxy group in this compound may confer distinct biological properties that warrant further investigation.

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized several pyridine derivatives and tested their anticancer efficacy against multiple cell lines. Among them, a derivative closely related to this compound exhibited IC50 values indicating potent activity against HepG2 cells. The study concluded that structural modifications could enhance anticancer properties through improved receptor binding and increased apoptosis induction .

Case Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Q & A

Q. What synthetic routes are recommended for (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

Chlorination and Ethoxylation : Introduce chloro and ethoxy groups via nucleophilic aromatic substitution (NAS) using POCl₃ for chlorination and ethanol/K₂CO₃ for ethoxylation.

Amination : Employ reductive amination or Buchwald-Hartwig coupling to install the methanamine group.

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether.

Q. Optimization Strategies :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Analytical Workflow :

Q. Challenges :

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Stability Tests :

- Handling : Use gloveboxes for salt formation steps to avoid moisture .

Advanced Research Questions

Q. How can contradictory biological activity data across cell-based assays be resolved?

Methodological Answer: Root Cause Analysis :

Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions .

Solvent Effects : Compare DMSO vs. saline solubility; ensure ≤0.1% solvent concentration .

Metabolic Interference : Use LC-MS/MS to detect intracellular metabolite interference .

Q. Validation :

- Replicate studies with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Apply statistical models (ANOVA with Tukey post-hoc) to assess significance .

Q. What computational strategies predict the environmental fate of this compound?

Methodological Answer: Workflow :

QSPR Modeling : Use EPI Suite™ to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR) .

MD Simulations : Model hydrolysis pathways in aqueous environments (GROMACS, AMBER).

Experimental Validation :

- Photolysis : Expose to UV-Vis (300–800 nm); analyze via GC-MS .

- Soil Sorption : Batch experiments with loam/sand soils; quantify via ICP-OES .

Q. Data Integration :

- Cross-reference computational predictions with OECD 301F biodegradation tests .

Q. How can structural analogs inform the mechanism of action of this compound?

Methodological Answer: Approach :

SAR Studies : Synthesize analogs (e.g., vary ethoxy/chloro groups) and test in kinase inhibition assays .

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., p38 MAP kinase) .

Biophysical Validation :

- ITC : Measure binding affinity (ΔG, Kd) .

- X-ray Crystallography : Resolve ligand-protein co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.